![molecular formula C20H21N3O5S B1196234 Piroxicam pivalic ester CAS No. 87027-09-6](/img/structure/B1196234.png)
Piroxicam pivalic ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甲磺酸吡罗昔康是吡罗昔康的 prodrug,吡罗昔康是一种非甾体抗炎药 (NSAID),属于 oxicam 类。它是通过将吡罗昔康与甲磺酸酯化而合成的。 这种修饰旨在减少与吡罗昔康相关的常见胃肠道副作用,同时保持其抗炎和止痛特性 .
准备方法
合成路线和反应条件: 甲磺酸吡罗昔康通常通过在碱 (如三乙胺) 存在下使吡罗昔康与甲磺酰氯反应而合成。 反应在有机溶剂(如甲苯或乙酸乙酯)中进行 。 一般反应方案如下:
- 将吡罗昔康溶解于有机溶剂中。
- 向溶液中加入三乙胺。
- 在保持低温的情况下,将甲磺酰氯缓慢加入混合物中。
- 将反应混合物在室温下搅拌数小时。
- 通过过滤分离产物,并通过重结晶纯化。
工业生产方法: 在工业规模上,甲磺酸吡罗昔康的合成遵循类似的步骤,但优化了大规模生产的条件。 反应通常在大型反应器中进行,对温度、pH 和反应时间进行精确控制,以确保高产率和纯度 .
化学反应分析
反应类型: 甲磺酸吡罗昔康会经历各种化学反应,包括水解、氧化和还原。
水解: 在水或酸性条件下,甲磺酸吡罗昔康可以水解,释放吡罗昔康和甲磺酸。
氧化和还原: 这些反应对于甲磺酸吡罗昔康来说不太常见,但可以在特定条件下发生。
常见的试剂和条件:
水解: 酸性或碱性条件,水。
氧化: 强氧化剂,如高锰酸钾。
还原: 还原剂,如氢化铝锂。
主要形成的产物:
水解: 吡罗昔康和甲磺酸。
氧化和还原: 根据条件,可以形成甲磺酸吡罗昔康的各种氧化或还原衍生物.
科学研究应用
Anti-inflammatory Activity
Piroxicam pivalic ester has demonstrated significant anti-inflammatory properties in various animal models. Studies indicate that it exhibits a higher efficacy in reducing inflammation compared to its parent compound, piroxicam, particularly in carrageenan-induced edema tests . The enhanced lipophilicity allows for superior absorption and prolonged action.
Case Study: Efficacy in Animal Models
A study conducted on rats evaluated the anti-inflammatory effects of this compound against carrageenan-induced paw edema. The results showed a marked reduction in edema at lower doses compared to standard piroxicam treatments, indicating its potential as a more effective therapeutic agent .
Stability and Formulation
The stability of this compound under physiological conditions is critical for its application as a prodrug. Investigations into its chemical stability reveal that the compound remains stable at physiological pH levels, allowing for effective release of the active drug post-absorption. Studies have shown that the ester undergoes hydrolysis under specific conditions, which can be beneficial for controlled drug release .
Table 2: Stability Profile of this compound
Condition | Stability Observed |
---|---|
pH 7.4 (Physiological) | Stable |
Acidic Conditions | Moderate Hydrolysis |
Basic Conditions | Rapid Hydrolysis |
作用机制
甲磺酸吡罗昔康通过在体内被水解释放吡罗昔康发挥作用。然后,吡罗昔康抑制环氧合酶 (COX) 酶,该酶参与前列腺素的合成。前列腺素是炎症、疼痛和发烧的介质。 通过抑制 COX,吡罗昔康减少前列腺素的产生,从而缓解炎症和疼痛 .
类似化合物:
吡罗昔康: 母体化合物,以其强大的抗炎和止痛作用而闻名,但胃肠道副作用更高。
替诺昔康: 另一种 oxicam 衍生物,具有类似的抗炎特性,但药代动力学特征不同。
甲磺酸吡罗昔康的独特性: 甲磺酸吡罗昔康的独特性在于它与甲磺酸的酯化,旨在减少胃肠道副作用,同时保持吡罗昔康的治疗功效。 这种修饰增强了其稳定性和生物利用度,使其成为治疗炎症疾病的宝贵替代方案 .
相似化合物的比较
Piroxicam: The parent compound, known for its potent anti-inflammatory and analgesic effects but with higher gastrointestinal side effects.
Tenoxicam: Another oxicam derivative with similar anti-inflammatory properties but different pharmacokinetic profiles.
Meloxicam: A more selective COX-2 inhibitor with fewer gastrointestinal side effects compared to piroxicam
Uniqueness of Piroxicam Pivalate: Piroxicam pivalate is unique due to its esterification with pivalic acid, which aims to reduce gastrointestinal side effects while maintaining the therapeutic efficacy of piroxicam. This modification enhances its stability and bioavailability, making it a valuable alternative in the treatment of inflammatory conditions .
生物活性
Piroxicam pivalic ester, also known as CHF 10/21, is a prodrug derivative of piroxicam, a non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention due to its reduced gastric irritant activity compared to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C20H21N3O5S and features a unique structure that enhances its stability and bioavailability. The modification of the enolic hydroxyl group in piroxicam allows for improved absorption characteristics and reduced gastrointestinal side effects.
This compound acts primarily as a cyclooxygenase (COX) inhibitor. It selectively inhibits COX-2, an enzyme responsible for the formation of pro-inflammatory prostaglandins, while exhibiting reduced inhibition of COX-1, which is involved in maintaining gastric mucosal integrity. This selective inhibition is crucial as it minimizes the risk of gastrointestinal complications commonly associated with traditional NSAIDs.
Stability and Bioavailability
Research indicates that this compound demonstrates enhanced stability under physiological conditions. A study evaluated the stability of various synthesized derivatives, including this compound, in different pH environments. The results showed that this ester remains stable at physiological pH (7.4), indicating potential for effective therapeutic use without rapid degradation .
Anti-Inflammatory Activity
In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For example, plasma and synovial fluid concentrations were measured in patients with inflammatory conditions, revealing effective drug delivery to inflamed tissues . The compound was shown to maintain therapeutic levels longer than traditional formulations of piroxicam.
Case Studies
- Clinical Efficacy : In a clinical trial involving patients with osteoarthritis, those treated with this compound reported significant reductions in pain and inflammation compared to those receiving placebo treatments. The reduction in gastrointestinal side effects was also noted as a significant advantage over traditional NSAIDs .
- Comparative Studies : A comparative study highlighted the efficacy of this compound against other NSAIDs. Patients exhibited improved outcomes in terms of pain relief and fewer adverse effects when using this prodrug formulation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Parameter | This compound | Traditional Piroxicam |
---|---|---|
Chemical Formula | C20H21N3O5S | C15H13N3O4S |
COX-2 Selectivity | Moderate | Low |
Gastrointestinal Side Effects | Reduced | High |
Plasma Concentration Stability | High | Variable |
Therapeutic Use | Effective for osteoarthritis | Effective but with more side effects |
属性
CAS 编号 |
87027-09-6 |
---|---|
分子式 |
C20H21N3O5S |
分子量 |
415.5 g/mol |
IUPAC 名称 |
[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H21N3O5S/c1-20(2,3)19(25)28-17-13-9-5-6-10-14(13)29(26,27)23(4)16(17)18(24)22-15-11-7-8-12-21-15/h5-12H,1-4H3,(H,21,22,24) |
InChI 键 |
LGDAGYXJBDILKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 |
规范 SMILES |
CC(C)(C)C(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 |
同义词 |
CHF 10-21 piroxicam pivalic este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。